Cas no 899736-14-2 (2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
- 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide
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- インチ: 1S/C22H17ClN4O4S/c1-13-6-9-18(31-2)19-20(13)32-22(25-19)26(12-14-5-3-4-10-24-14)21(28)16-11-15(27(29)30)7-8-17(16)23/h3-11H,12H2,1-2H3
- InChIKey: GDOJCVHJQONIAM-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=C(OC)C=CC(C)=C2S1)CC1=NC=CC=C1)(=O)C1=CC([N+]([O-])=O)=CC=C1Cl
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2738-2319-2μmol |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-30mg |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-20mg |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-10μmol |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-2mg |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-4mg |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-15mg |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-50mg |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-5μmol |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2738-2319-20μmol |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide |
899736-14-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamideに関する追加情報
Introduction to 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide (CAS No. 899736-14-2)
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide, identified by its CAS number 899736-14-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by the presence of benzamide and benzothiazole moieties, which are well-documented for their diverse biological activities. The structural features of this molecule, including its nitro and chloro substituents, as well as the pyridine ring, contribute to its unique chemical properties and potential pharmacological effects.
The synthesis and characterization of 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide involve meticulous chemical transformations that highlight the expertise required in modern organic synthesis. The benzothiazole core is a key pharmacophore in many bioactive compounds, known for its role in modulating various biological pathways. The presence of a nitro group at the 5-position and a chloro group at the 2-position of the benzamide moiety introduces electrophilic centers that can participate in further functionalization, making this compound a versatile scaffold for drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazole derivatives due to their reported activities against a range of diseases, including cancer, inflammation, and infectious diseases. The nitro group in 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide is particularly noteworthy, as it can be reduced to an amine under appropriate conditions, potentially altering the compound's biological activity. This redox-active property makes it an attractive candidate for studying redox-sensitive signaling pathways in cells.
The 4-methoxy and 7-methyl substituents on the benzothiazole ring are also significant from a structural perspective. These groups can influence the electronic distribution and steric environment around the heterocyclic core, thereby affecting interactions with biological targets. Computational studies have shown that these substituents can enhance binding affinity to certain enzymes and receptors, suggesting that 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide may exhibit potent activity in vivo.
One of the most compelling aspects of this compound is its potential as a lead molecule for developing new therapeutic agents. Researchers have been particularly interested in its interaction with enzymes involved in cancer metabolism. Preliminary studies indicate that derivatives of this compound may inhibit key enzymes such as tyrosine kinases and phosphodiesterases, which are overexpressed in many tumor cells. The pyridine ring in 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide further enhances its binding potential by forming hydrogen bonds with nucleophilic residues in protein targets.
The role of nitro-containing compounds in medicinal chemistry cannot be overstated. Nitro groups are versatile functional moieties that can be transformed into various bioactive species through reduction or oxidation reactions. In the context of 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide, the nitro group at the 5-position of the benzamide moiety could be reduced to an amine or further converted into an azide or diazo derivative. These transformations open up multiple avenues for structural diversification and lead optimization.
Recent advances in synthetic methodologies have enabled more efficient preparation of complex heterocyclic compounds like 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin - 2 - yl)methylbenzamide. Techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the introduction of various substituents onto the benzothiazole core, allowing for rapid exploration of structure–activity relationships (SAR). These methods have significantly reduced reaction times and improved yields, making it feasible to conduct large-scale screens for biologically active compounds.
The pharmacokinetic properties of benzothiazole derivatives are also an important consideration in drug development. Studies have shown that compounds with similar structural motifs to 899736 - 14 - 2 exhibit moderate solubility in water and lipids, suggesting potential for oral administration. Additionally, their stability under physiological conditions is favorable for formulation development. However, further investigation is needed to fully understand their metabolic fate and potential side effects.
In conclusion, 899736 - 14 - 2 represents a promising candidate for further pharmacological exploration due to its unique structural features and potential biological activities. Its combination of a benzothiazole core with nitro and chloro substituents makes it an intriguing scaffold for developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds, 899736 - 14 - 2 may play a significant role in addressing unmet medical needs across various therapeutic areas.
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